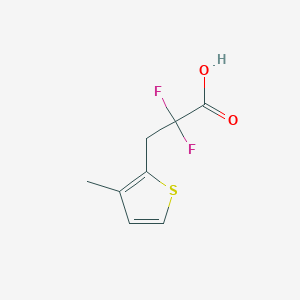
2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C8H8F2O2S It is characterized by the presence of two fluorine atoms and a thiophene ring, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid typically involves the introduction of fluorine atoms into a propanoic acid derivative. One common method includes the reaction of 3-(3-methylthiophen-2-yl)propanoic acid with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agents, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring into a more saturated form.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the thiophene ring.
科学的研究の応用
2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms and thiophene ring play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 3,3-Difluoro-2,2-dimethylpropanoic acid
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
Uniqueness
2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid is unique due to the presence of both fluorine atoms and a thiophene ring, which confer distinct chemical and physical properties. These features make it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H8F2O2S |
|---|---|
分子量 |
206.21 g/mol |
IUPAC名 |
2,2-difluoro-3-(3-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H8F2O2S/c1-5-2-3-13-6(5)4-8(9,10)7(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChIキー |
TUDRUMIEQJRCST-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)CC(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


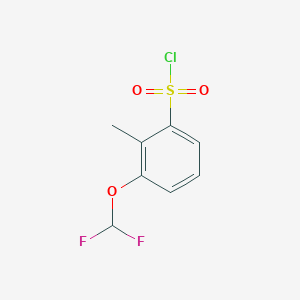
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)
![(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B13218502.png)

![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid](/img/structure/B13218512.png)
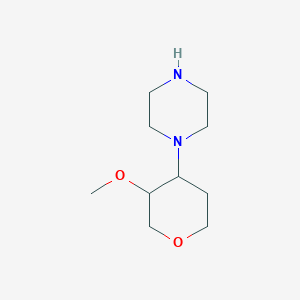
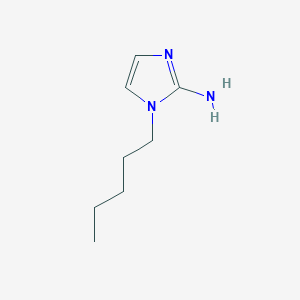
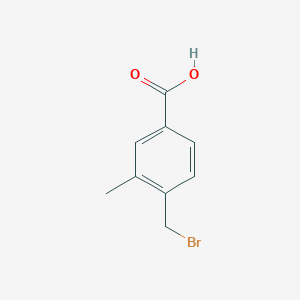
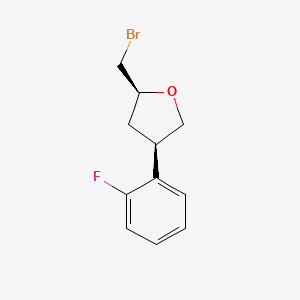
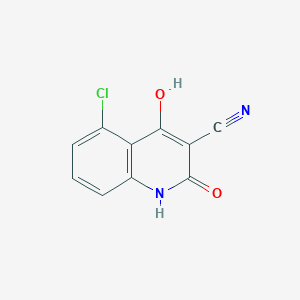

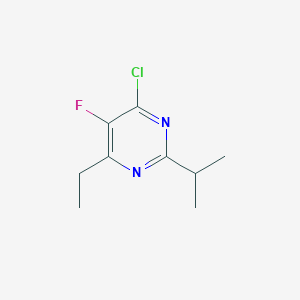
![3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13218553.png)
![2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13218557.png)
